molecular formula C11H14Cl2N2O3S B7053811 2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide

2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide

Cat. No.: B7053811
M. Wt: 325.2 g/mol
InChI Key: WFXALGGXXQUBEZ-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a sulfamoyl group, and a dimethylpropanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with N,N-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.

    Sulfonamides: A class of compounds with a sulfonyl group, known for their antimicrobial properties.

Uniqueness

2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfamoyl]-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3S/c1-7(11(16)15(2)3)19(17,18)14-10-8(12)5-4-6-9(10)13/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXALGGXXQUBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)S(=O)(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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